molecular formula C8H8ClFO B1358902 1-(3-Chloro-4-fluorophenyl)ethan-1-ol CAS No. 878572-03-3

1-(3-Chloro-4-fluorophenyl)ethan-1-ol

Cat. No.: B1358902
CAS No.: 878572-03-3
M. Wt: 174.6 g/mol
InChI Key: RGGSPHGSOUBBIC-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)ethan-1-ol is a halogenated secondary alcohol with the molecular formula C₈H₇ClFO and a molecular weight of 174.60 g/mol (CAS: 339001-14-8). The compound features a chlorinated and fluorinated aromatic ring at the 3- and 4-positions, respectively, attached to an ethanol moiety. It is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and functional materials.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGSPHGSOUBBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641074
Record name 1-(3-Chloro-4-fluorophenyl)ethan-1-ol
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Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878572-03-3
Record name 1-(3-Chloro-4-fluorophenyl)ethan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID60641074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 878572-03-3
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Preparation Methods

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield & Purity Comments
Sodium borohydride reduction 3-chloro-4-fluoroacetophenone NaBH4, MeOH or EtOH Room temp, mild conditions High yield, >95% purity Simple, widely used
One-pot multistep synthesis Quinazolinone derivatives SOCl2, DMF, 3-chloro-4-fluoroaniline, potassium tert-butylate Reflux, room temp, 24 hrs Up to 95% yield, >98% purity Industrial, avoids toxic reagents
Asymmetric synthesis (general) 3-chloro-4-fluoroacetophenone Chiral catalysts or enzymes Varied, mild Enantiomerically enriched For chiral applications

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(3-chloro-4-fluorophenyl)ethanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Further reduction of the compound can lead to the formation of 1-(3-chloro-4-fluorophenyl)ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products:

    Oxidation: 1-(3-Chloro-4-fluorophenyl)ethanone.

    Reduction: 1-(3-Chloro-4-fluorophenyl)ethane.

    Substitution: Various substituted phenylethanol derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

1-(3-Chloro-4-fluorophenyl)ethan-1-ol has been studied for its potential as a drug scaffold. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new pharmaceuticals. Notably, it has shown promise as an inhibitor of enzymes like tyrosinase, which is crucial in melanin production. This inhibition can have implications in treating conditions related to hyperpigmentation or melanoma.

Biological Studies

Research has indicated that this compound possesses antimicrobial and antifungal properties. These characteristics make it a potential candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi. The interaction of this compound with biological systems may lead to novel therapeutic strategies.

Materials Science

Due to its unique chemical properties, derivatives of this compound are being explored for applications in materials science, particularly in the development of advanced polymers and coatings. The incorporation of this compound into material formulations may enhance their functional properties.

Case Study 1: Tyrosinase Inhibition

A study demonstrated that compounds similar to this compound effectively inhibit tyrosinase activity. In vitro assays showed that these compounds could reduce melanin production in cultured cells, suggesting potential applications in treating skin disorders related to pigmentation.

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested against several bacterial strains. Results indicated a significant reduction in bacterial growth, highlighting the compound's potential as an antimicrobial agent for clinical use.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential drug scaffold for enzyme inhibitors (e.g., tyrosinase)
Biological StudiesAntimicrobial and antifungal activities; candidate for new antimicrobial agents
Materials ScienceDevelopment of advanced materials such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards certain targets, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Positional and Functional Group Variations

Physicochemical and Spectroscopic Comparisons

Table 2: NMR Data for Selected Compounds
Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Source
1-(3-Chloro-4-fluorophenyl)ethan-1-ol Not explicitly reported; inferred: δ ~1.46 (CH₃), ~4.8 (OH), aromatic δ ~7.2–8.0 Not reported
1-(4-Chlorophenyl)ethan-1-ol δ 1.46 (CH₃), δ 4.86 (CH-OH), δ 7.27 (aromatic H), δ 8.42 (OH) δ 25.3 (CH₃), δ 70.1 (CH-OH), δ 128–137 (C-Cl)
1-(Pyridin-4-yl)ethan-1-ol δ 1.46 (CH₃), δ 4.13 (OH), δ 4.86 (CH), δ 7.27 (aromatic H), δ 8.42 (NH) δ 25.3 (CH₃), δ 70.1 (CH-OH), δ 123–150 (C=N)

Key Observations :

  • The CH₃ and OH protons in secondary alcohols typically resonate at δ 1.4–1.5 and δ 4.1–5.0, respectively.
  • Aromatic protons in halogenated derivatives (e.g., 4-chloroacetophenone) show downfield shifts due to electron-withdrawing effects.
Table 3: Hazard Comparison
Compound Name GHS Classification Key Hazards Source
This compound Not fully characterized; acute toxicity suspected Requires professional handling
1-[4-(Azepan-1-yl)-3-fluorophenyl]ethan-1-one H302, H312, H332 (Acute Toxicity Category 4) Harmful if inhaled, swallowed, or absorbed
1-(4-Azepan-1-yl-3-fluorophenyl)ethanone No known hazards reported Safe under controlled conditions

Notes:

  • Discrepancies in hazard data (e.g., vs. ) highlight the need for case-specific risk assessments.

Biological Activity

1-(3-Chloro-4-fluorophenyl)ethan-1-ol, a compound characterized by its unique halogenated phenyl group, has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies related to this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10ClFO\text{C}_9\text{H}_{10}\text{ClF}\text{O}

This structure features a chloro and a fluorine substituent on the aromatic ring, which significantly influences its biological activity.

Mechanisms of Biological Activity

The biological activity of halogenated compounds often arises from their ability to interact with various biological targets. The presence of chlorine and fluorine atoms can enhance lipophilicity, allowing for better membrane penetration and interaction with cellular targets.

Antimicrobial Activity

Several studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated effectiveness against various bacterial strains:

CompoundMIC (mg/mL)Target Strains
Compound A0.0039 - 0.025S. aureus, E. coli
Compound B0.015 - 0.030P. aeruginosa, K. pneumoniae

These findings suggest that the introduction of halogen atoms can enhance the antimicrobial efficacy of phenolic compounds .

Antifungal Activity

In addition to antibacterial properties, halogenated phenolic compounds have also been evaluated for antifungal activity. A study indicated that certain derivatives showed inhibition against fungal pathogens, with varying degrees of effectiveness depending on the specific structural modifications made to the phenolic core .

Case Study 1: Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of a series of halogenated phenols, including analogs of this compound. The results indicated that compounds with a fluorine atom exhibited enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts. The mechanism was attributed to increased cell membrane disruption caused by the lipophilic nature of the fluorinated compounds .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer types while sparing normal cells, indicating potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-Chloro-4-fluorophenyl)ethan-1-ol with high enantiomeric purity?

  • Methodology : The synthesis can be achieved via catalytic hydrogenation or asymmetric reduction of the corresponding ketone precursor. For enantioselective synthesis, chiral catalysts (e.g., Ru-based complexes) are critical. A reported method for analogous fluorophenyl alcohols achieved 87–90% stereochemical purity using chiral HPLC for validation . Key steps include:

  • Catalyst selection : Chiral BINAP-Ru complexes for asymmetric hydrogenation.

  • Reaction monitoring : TLC or GC-MS to track ketone reduction.

  • Purification : Column chromatography followed by recrystallization in ethanol/water mixtures.

    Synthetic Method Catalyst Yield Purity (ee%) Reference
    Asymmetric hydrogenationRu-BINAP85–90%87–90%
    Grignard additionN/A70–75%Racemic

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using chemical shift ranges (e.g., hydroxyl proton at δ 1.5–2.5 ppm, aromatic protons at δ 6.8–7.4 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 188.6 and fragmentation patterns (e.g., loss of –OH group).
  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to determine enantiomeric excess .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for synthesizing this compound under varying catalytic conditions?

  • Contradiction Analysis : Discrepancies often arise from differences in catalyst loading, solvent polarity, or reaction temperature. For example:

  • Catalyst deactivation : Moisture-sensitive catalysts (e.g., AlCl₃) require anhydrous conditions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve ketone solubility but may inhibit hydrogenation .
    • Experimental Design :
  • DoE (Design of Experiments) : Vary catalyst type (Ru, Pd), solvent (EtOH, THF), and temperature (25–80°C) to identify optimal conditions.
  • In situ FTIR : Monitor reaction progress and intermediate formation .

Q. What computational methods are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states and activation energies for –OH substitution .
  • Crystal Structure Analysis : Refine X-ray data with SHELXL to identify steric hindrance from the 3-Cl-4-F substituents .
    • Key Insights :
  • The electron-withdrawing Cl/F groups reduce nucleophilicity at the β-carbon, favoring SN1 mechanisms in acidic conditions.

Q. How to assess the ecological impact of this compound given limited toxicity data?

  • Methodology :

  • Read-Across Models : Compare with structurally similar compounds (e.g., 4-fluorophenyl ethanol) to estimate biodegradation (e.g., OECD 301F test) .
  • QSAR Prediction : Use EPI Suite™ to predict log Kow (2.1–2.5) and bioaccumulation potential.
    • Data Gaps :
  • No experimental ecotoxicity data exist; prioritize in vitro assays (e.g., Daphnia magna acute toxicity) .

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